Parishin
Overview
Description
Parishin Description
Parishin is a phenolic glucoside compound predominantly isolated from the traditional Chinese medicinal plant Gastrodia elata. It is known for its various biological and pharmacological properties, including extending the lifespan of yeast, providing myocardial protection, and exhibiting neuroprotective effects . Parishin and its derivatives, such as parishins B and C, have been identified and isolated from different parts of plants, including the rhizomes of Gastrodia elata and the twig of Maclura tricuspidata .
Synthesis Analysis
The synthesis of parishin involves the isolation from natural sources, primarily from the rhizomes of Gastrodia elata. The extraction and purification processes have been refined to improve the yield and purity of parishin and its derivatives. Techniques such as high-speed counter-current chromatography have been employed to separate parishin compounds from other constituents, with the addition of inorganic salts like ammonium sulfate to enhance the partitioning in two-phase solvent systems .
Molecular Structure Analysis
The molecular structure of parishin has been elucidated using spectroscopic methods. Parishin is characterized as tris [4-(β-D-glucopyranosyloxy)benzyl] citrate, and its structure has been confirmed based on spectroscopic evidence, including UV–Visible (UV–Vis) spectroscopy, high-performance liquid chromatography–quadrupole time-of-flight mass spectrometry (HPLC-QTOF-MS), and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Parishin undergoes various chemical reactions in biological systems, which are crucial for its pharmacological activities. Metabolic profiling has revealed that parishin functions as a prodrug, undergoing hydrolysis to form gastrodin, which is then involved in further metabolic processes such as oxidation, sulfation, and glucuronidation. These metabolic reactions have been studied using ultra-high performance liquid chromatography coupled with quadrupole-time of flight mass spectrometry (UHPLC/Q-TOF MS) .
Physical and Chemical Properties Analysis
The physical and chemical properties of parishin and its derivatives have been analyzed to facilitate their identification and quantification in traditional Chinese medicinal formulas. Micellar electrokinetic capillary chromatography has been established as a method for determining parishin, parishin B, and parishin C, with good linearity, recovery, and precision . The solubility of parishin in various solvents has been studied to optimize extraction and purification methods, as seen in the use of inorganic salts to improve partitioning in solvent systems .
Relevant Case Studies
Several case studies have highlighted the biological and pharmacological significance of parishin. For instance, parishin has been shown to extend the lifespan of yeast by regulating the Sir2/Uth1/TOR signaling pathway, indicating its potential antiaging effects . In another study, parishin derivatives exhibited myocardial protection by modulating apoptotic pathways and kinase phosphorylation levels in cardiomyocytes under hypoxia/reoxygenation conditions . These case studies provide insights into the therapeutic potential of parishin and its mechanisms of action in various biological contexts.
Scientific Research Applications
Parishin Composition and Isolation
Parishin, along with its variants like parishins B and C, are glucosides isolated from the rhizomes of Gastrodia elata. These compounds have been identified and characterized through spectroscopic evidence and represent a significant area of research in phytochemistry (Lin, Liu, Hau, & Wen, 1996).
Anti-Aging and Gut Microbiota
Research in 2022 highlighted the antiaging effects of parishin, showing its role in ameliorating aging-induced cardiopulmonary fibrosis and serum level changes in aged mice. These effects were linked to alterations in gut microbiota and metabolism, showcasing parishin's potential in aging-related treatments (Zhao et al., 2022).
Lifespan Extension in Yeast
In 2016, a study demonstrated that parishin significantly extended the replicative lifespan of yeast, suggesting antiaging effects via regulation of the Sir2/Uth1/TOR signaling pathway. This indicates a potential broader biological impact of parishin beyond traditional medicinal use (Lin et al., 2016).
Neuroprotective Effects
Parishin C has been identified as a significant component of Gastrodia elata, showing promise in improving long-term potentiation (LTP) in the context of soluble Aβ1–42 oligomers, relevant to neuronal disorders and potentially Alzheimer's disease (Liu et al., 2016).
Myocardial Protection
A 2019 study highlighted parishins' role in protecting myocardial cells from hypoxia/reoxygenation injury. Parishins exhibited significant protective effects, suggesting their potential in developing treatments for myocardial ischemia (Wang et al., 2019).
Metabolic Profiling and Authentication
The metabolic profile of parishin has been studied using techniques like UHPLC/Q-TOF MS, revealing insights into its bio-transformations and potential as a prodrug. Moreover, methods for rapid authentication of Gastrodiae rhizoma, which contains parishin, have been developed (Tang et al., 2015; Wong et al., 2016).
Extraction and Purification Techniques
Recent advancements include the development of efficient techniques for the extraction and purification of parishins from Gastrodia elata, vital for their application in medicinal and scientific research (Dong et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tris[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-hydroxypropane-1,2,3-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H56O25/c46-15-27-32(51)35(54)38(57)41(68-27)65-24-7-1-21(2-8-24)18-62-30(49)13-45(61,44(60)64-20-23-5-11-26(12-6-23)67-43-40(59)37(56)34(53)29(17-48)70-43)14-31(50)63-19-22-3-9-25(10-4-22)66-42-39(58)36(55)33(52)28(16-47)69-42/h1-12,27-29,32-43,46-48,51-59,61H,13-20H2/t27-,28-,29-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42-,43-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKQPGOKTKQHQG-SHGJSZTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)(C(=O)OCC4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C(=O)OCC4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H56O25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
996.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Parishin |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.